molecular formula C9H8N2O2 B13009772 1-(3-Nitrophenyl)prop-2-yn-1-amine

1-(3-Nitrophenyl)prop-2-yn-1-amine

Cat. No.: B13009772
M. Wt: 176.17 g/mol
InChI Key: IZEGKRABDHJJBI-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)prop-2-yn-1-amine is an organic compound with the molecular formula C9H8N2O2 It features a nitrophenyl group attached to a propynylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)prop-2-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with propargylamine under specific conditions. The reaction typically requires a catalyst and proceeds through a condensation mechanism, followed by reduction and cyclization steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)prop-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Nitrophenyl)prop-2-yn-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)prop-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the propynylamine moiety can form covalent bonds with target molecules. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

    3-(4-Nitrophenyl)prop-2-yn-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: Contains a naphthalene ring instead of a nitrophenyl group.

    2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide: Features an acetamide group instead of a simple amine.

Uniqueness: 1-(3-Nitrophenyl)prop-2-yn-1-amine is unique due to its specific combination of a nitrophenyl group and a propynylamine moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-(3-nitrophenyl)prop-2-yn-1-amine

InChI

InChI=1S/C9H8N2O2/c1-2-9(10)7-4-3-5-8(6-7)11(12)13/h1,3-6,9H,10H2

InChI Key

IZEGKRABDHJJBI-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC(=CC=C1)[N+](=O)[O-])N

Origin of Product

United States

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